molecular formula C22H18N2OS B2846424 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 476284-32-9

4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2846424
CAS No.: 476284-32-9
M. Wt: 358.46
InChI Key: GQVLCHHCPNVHHM-GHVJWSGMSA-N
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Description

4-Benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 4-benzyl substituent on the aromatic ring and a 3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety as the amine substituent.

Properties

IUPAC Name

4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-24-19-9-5-6-10-20(19)26-22(24)23-21(25)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVLCHHCPNVHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-aminobenzenethiol with benzyl chloride and subsequent reactions with various reagents. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as base-promoted intramolecular C–S bond coupling cyclization in dioxane without any metal catalysts have been developed . These methods are efficient, economical, and convenient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity . Molecular docking studies have shown that the compound can form hydrogen bonds with key residues in the active site of target proteins.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituents on the benzamide ring, the dihydrobenzothiazole moiety, and the presence of auxiliary functional groups. Key comparisons include:

Compound Name Substituents on Benzamide Dihydrobenzothiazole Substituents Functional Groups Key Structural Features
4-Benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (Target) 4-Benzyl 3-Methyl Benzamide, Benzothiazole Enhanced lipophilicity due to benzyl group; potential π-π stacking with aromatic systems
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 4-Methyl 2-Methoxyphenyl, 4-Phenyl Methoxy, Benzamide Electron-donating methoxy group may increase solubility and hydrogen-bonding capacity
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 4-Methoxy 6-Methyl Sulfonamide Sulfonamide group enhances hydrogen-bond acceptor capacity; improved metabolic stability
N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides Variable (2/4-substituted) Benzo[d]thiazol-2-ylcarbamothioyl Thiourea, Benzamide Thiourea moiety introduces additional hydrogen-bonding sites; modulates bioactivity

Key Observations :

  • Sulfonamide analogs (e.g., ) exhibit stronger hydrogen-bonding interactions than benzamide derivatives, which may improve target binding affinity.
  • Thiourea-containing derivatives (e.g., ) introduce dual hydrogen-bond donor/acceptor sites, favoring interactions with polar enzyme pockets.

Example :

  • The sulfonamide analog in was synthesized by reacting 2-amino-6-methylbenzothiazole with 4-methoxybenzenesulfonyl chloride under basic conditions.
  • The target compound likely follows a similar route, substituting 4-benzylbenzoyl chloride as the acylating agent.
Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of related compounds reveal stabilization via N–H···N/O hydrogen bonds and π-π interactions :

  • The (Z)-4-methylbenzamide analog crystallizes with an R factor of 0.038, showing a mean σ(C–C) bond length of 0.002 Å, indicative of high structural precision.
  • The sulfonamide derivative forms an R2<sup>2</sup>(8) hydrogen-bonding motif (N1–H1···N2, 3.433 Å) and π-π stacking (3.954 Å between aromatic rings).
  • Comparison : The target compound’s benzyl group may promote additional C–H···π or offset π-π interactions, influencing crystal packing and solubility.
Computational and Bioactivity Insights
  • DFT Studies : Analogs like 2-bromo/chloro-N-(pyrazolyl)benzamides exhibit stabilization via electrostatic interactions and hydrogen bonding, with HOMO-LUMO gaps correlating with reactivity.
  • Bioactivity :
    • Sulfonamide derivatives inhibit 11β-HSD1, a target for diabetes and obesity .
    • Thiourea-benzothiazole hybrids show promise as kinase or protease inhibitors .
    • The target compound’s benzyl group may enhance binding to hydrophobic enzyme pockets, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a substituted 1,3-benzothiazole precursor. Critical steps include:

  • Solvent selection : Dichloromethane or DMF is often used to stabilize intermediates .
  • Catalyst choice : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency .
  • Temperature control : Reactions are conducted under reflux (70–100°C) to balance reactivity and side-product formation .
  • Purification : HPLC or column chromatography is employed to isolate the final product (>95% purity) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR confirms the (2E)-configuration of the benzothiazole-imine bond and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the solid state .

Q. How do substituents on the benzamide or benzothiazole moieties influence reactivity?

  • Methodological Answer :

  • Electron-donating groups (e.g., methoxy on benzamide) increase nucleophilicity, accelerating coupling reactions .
  • Bulky substituents (e.g., benzyl on the benzamide) may sterically hinder reactions, requiring longer reaction times .
  • A comparative table of substituent effects is provided below:
Substituent PositionGroupImpact on ReactivityReference
Benzamide (para)BenzylSteric hindrance
Benzothiazole (3-methyl)MethylStabilizes imine tautomer

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :

  • Dynamic effects in solution : Use variable-temperature NMR to detect tautomerization or conformational flexibility .
  • DFT calculations : Compare experimental NMR shifts with computed values to identify dominant conformers .
  • Cocrystallization studies : Introduce heavy atoms (e.g., bromine) to improve X-ray resolution .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Microwave-assisted synthesis : Shortens reaction times (e.g., from 12h to 2h) while maintaining yield .
  • By-product analysis : Use LC-MS to identify and suppress competing pathways (e.g., hydrolysis of the imine bond) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to enzymes (e.g., kinase targets) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) .
  • Functional assays : Measure inhibition of bacterial growth (MIC) or cancer cell viability (IC50) .

Q. How do structural analogs compare in bioactivity, and what SAR trends emerge?

  • Methodological Answer :

  • Library synthesis : Prepare analogs with variations in the benzyl or benzothiazole groups .
  • SAR Table :
Analog ModificationBioactivity ChangeReference
Replacement of benzyl with phenyl2-fold ↓ antibacterial activity
Addition of sulfamoyl group5-fold ↑ kinase inhibition

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Strain/cell line variability : Replicate assays using standardized models (e.g., ATCC bacterial strains) .
  • Solubility adjustments : Use DMSO/carrier proteins to ensure consistent compound bioavailability .
  • Meta-analysis : Pool data from multiple studies to identify statistically significant trends .

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